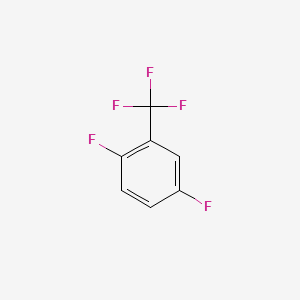

2,5-二氟苯三氟化物

描述

2,5-Difluorobenzotrifluoride is a synthetic compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated aromatic compounds, which are valuable in the pharmaceutical industry and material science due to their unique chemical properties. These compounds, such as 2,4,5-trifluorobenzoic acid and 4,5-difluorobenzo[a]pyrene, serve as important intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related fluorinated compounds involves several steps, including the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2 or other fluorinating agents. For example, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a continuous microflow process that facilitates the Grignard exchange reaction and the carboxylation with CO2, resulting in high yields and purity . Similarly, the synthesis of 4,5-difluorobenzo[a]pyrene involves the fluorination of benzo[a]pyrene-4,5-dione with dimethylaminosulfur trifluoride, followed by defluorination to obtain the desired product .

Molecular Structure Analysis

The molecular structures of fluorinated aromatic compounds are characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecules. For instance, the crystal structures of lanthanide ternary complexes based on 2,4-difluorobenzoic acid exhibit distorted triangular prism geometry and form one-dimensional chains that assemble into two-dimensional supramolecular frameworks through hydrogen bonds .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often serving as intermediates or reagents. The sulfonium salt 5-(trifluorovinyl)dibenzothiophenium triflate, for example, is used to introduce the bioisosteric 1,1,2-trifluoroethylene linker in drug-like structures. This compound reacts with alcohols and phenols to produce fluoroalkyl radicals that can undergo intra- or intermolecular reactions with (hetero)arenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These properties include luminescence, as demonstrated by the luminescence spectra and lifetime of the lanthanide ternary complexes with 2,4-difluorobenzoic acid . Additionally, the thermal properties of these complexes have been studied using thermoanalysis techniques such as TG/DSC-FTIR, revealing information about their heat capacities and stability .

科学研究应用

自旋-自旋偶合研究

- 电子偶合自旋-自旋相互作用:研究已经探讨了 2,5-二氟苯三氟化物和其他相关化合物中氟原子之间四个形式键上的自旋-自旋偶合常数,提供了对“穿空间”或“片段”相互作用的见解。这些发现对我们理解分子物理学中的半经验理论具有启示 (Schaefer, Niemczura, & Marat, 1975)。

分析化学应用

- 组织巯基分析:2,5-二氟苯三氟化物已用于开发水溶性芳香二硫化物,如 5,5'-二硫代双(2-硝基苯甲酸),这对于测定生物材料中的巯基非常重要 (Ellman, 1959)。

材料科学与工程

- 连续流合成:该化合物也是 2,4,5-三氟苯甲酸等化学品连续流合成的关键元素,该化学品在制药工业和材料科学中具有关键应用 (Deng 等人,2015 年)。

环境研究

- 土壤示踪剂研究:它用于研究多孔介质(如土壤)中的水运动。例如,2,5-二氟苯甲酸酯(一种衍生物)已被评估为土壤研究中的示踪剂,这对于了解土壤和水污染以及运动非常重要 (Jaynes,1994 年)。

聚合物化学

- 氟化聚酰亚胺:研究重点关注基于 1,4-双(4-氨基-2-三氟甲基苯氧基)-2,5-二叔丁基苯等化合物的氟化聚酰亚胺的合成和性质,证明了该化合物在创造具有特定性质(如低介电常数和吸湿性)的材料中的效用 (Yang & Hsiao, 2004)。

光物理性质

- 荧光性质:已经对与 2,5-二氟苯三氟化物相关的某些化合物的结晶态的荧光寿命进行了研究,这对于理解和开发用于光电应用的新材料至关重要 (Tanaka 等人,2013 年)。

有机化学

- 二氟苯酚的功能化:该化合物已用于二氟苯酚的功能化,展示了其在有机合成中的多功能性及其在多样性合成中的潜力 (Marzi, Gorecka, & Schlosser, 2004)。

合成化学应用

- 氟化合物的合成:已经探索了基于 2,5-二氟苯三氟化物衍生物的新型芳香族聚酰亚胺的合成和性质,突出了其在创造具有特定性质(如改善溶解性和降低颜色强度)的材料中的作用 (Yang, Su, & Wu, 2004)。

光物理化学

- 对发射光谱的影响:该化合物已被用于研究氟化对光物理性质的影响,特别是其如何影响某些染料分子的发射光谱。这对于开发用于光电和光子的新材料至关重要 (Krebs & Spanggaard, 2002)。

核磁共振 (NMR) 研究

- 自旋-自旋偶合常数分析:该化合物一直是分析苯三氟化物及其衍生物中的自旋-自旋偶合常数研究的核心,这对于理解 NMR 光谱中的分子结构和相互作用至关重要 (Schaefer, Marat, Peeling, & Veregin, 1983)。

药物化学

- N-杂环的二氟甲基化:它用于 N-杂环的二氟甲基化,展示了其在修饰生物活性药物中的效用。这对于开发新的药物化合物很重要 (Ma, Xuan, & Song, 2018)。

安全和危害

2,5-Difluorobenzotrifluoride is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

属性

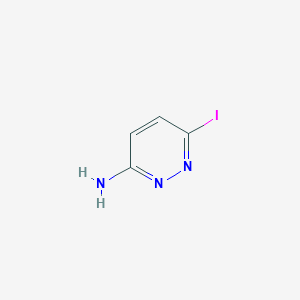

IUPAC Name |

1,4-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDOSVXRDMTZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455597 | |

| Record name | 2,5-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluorobenzotrifluoride | |

CAS RN |

393-38-4 | |

| Record name | 1,4-Difluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the spin-spin coupling observed in 2,5-Difluorobenzotrifluoride?

A1: 2,5-Difluorobenzotrifluoride exhibits a unique "through-space" or "fragment" spin-spin coupling between its fluorine nuclei. [] This coupling occurs over four formal bonds and has been measured to be +13.0 ± 0.1 Hz. This phenomenon is noteworthy because it deviates from typical through-bond coupling mechanisms and provides insights into non-conventional interactions between fluorine atoms within the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)